molecular formula C20H17FN2O4 B2790015 [(3-fluoro-4-methylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate CAS No. 899949-52-1

[(3-fluoro-4-methylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate

Cat. No.: B2790015
CAS No.: 899949-52-1
M. Wt: 368.364
InChI Key: JCXUMZGRASUSSB-UHFFFAOYSA-N
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Description

[(3-fluoro-4-methylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate is a synthetic organic compound that belongs to the class of indolizine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and acetyl groups in the molecule suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-fluoro-4-methylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction of a suitable precursor, such as a pyridine derivative, under acidic or basic conditions.

    Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Attachment of the Fluoro-methylphenyl Group: The fluoro-methylphenyl group can be attached through a nucleophilic substitution reaction using a suitable fluoro-methylphenyl halide and an amine precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

[(3-fluoro-4-methylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential use as a drug candidate for treating various diseases.

    Industry: Applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3-fluoro-4-methylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The presence of the fluoro and acetyl groups may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-((3-Fluoro-4-methylphenyl)amino)-2-oxoethyl indolizine-1-carboxylate: Lacks the acetyl group.

    2-((3-Methylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate: Lacks the fluoro group.

    2-((3-Fluoro-4-methylphenyl)amino)-2-oxoethyl 3-methylindolizine-1-carboxylate: Has a methyl group instead of an acetyl group.

Uniqueness

The unique combination of the fluoro, methyl, and acetyl groups in [(3-fluoro-4-methylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate may confer distinct chemical and biological properties, such as enhanced stability, solubility, and biological activity compared to similar compounds.

Properties

IUPAC Name

[2-(3-fluoro-4-methylanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O4/c1-12-6-7-14(9-16(12)21)22-19(25)11-27-20(26)15-10-18(13(2)24)23-8-4-3-5-17(15)23/h3-10H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXUMZGRASUSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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